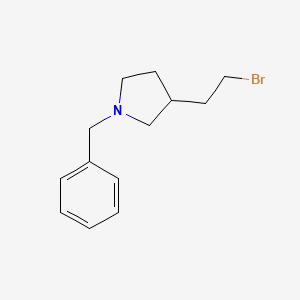

1-Benzyl-3-(2-bromoethyl)pyrrolidine

Description

Propriétés

Formule moléculaire |

C13H18BrN |

|---|---|

Poids moléculaire |

268.19 g/mol |

Nom IUPAC |

1-benzyl-3-(2-bromoethyl)pyrrolidine |

InChI |

InChI=1S/C13H18BrN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |

Clé InChI |

XZCHWGJKCVLKTL-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CC1CCBr)CC2=CC=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Nucleophilic Substitution Route

A common and straightforward method involves nucleophilic substitution on a suitable pyrrolidine precursor bearing a leaving group, typically a halide or sulfonate ester, with a benzyl or bromoethyl nucleophile.

Procedure : Starting from 1-benzylpyrrolidine or 3-hydroxypyrrolidine derivatives, the hydroxyl group can be converted into a good leaving group such as tosylate or mesylate. Subsequent nucleophilic substitution with 2-bromoethyl nucleophiles or direct alkylation with 2-bromoethyl halides yields the target compound.

Example : Reaction of 1-benzylpyrrolidine with 1,2-dibromoethane under basic conditions to substitute at the 3-position, introducing the 2-bromoethyl group.

This method benefits from operational simplicity but requires careful control of regioselectivity and stereochemistry.

Halogenation of Pyrrolidin-3-ol Precursors

An alternative and widely documented approach involves halogenation of pyrrolidin-3-ol intermediates to introduce the bromoethyl substituent with inversion of configuration.

Key Reaction : Halogenation of (3R)-1-benzylpyrrolidin-3-ol with halogenating agents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus oxychloride in the presence of catalytic N,N-dimethylformamide (DMF) and solvents like methylene chloride or toluene.

Mechanism : The hydroxyl group at the 3-position is converted into a halide (bromide or chloride), typically with inversion of stereochemistry, yielding (3S)-1-benzyl-3-(2-bromoethyl)pyrrolidine.

Reaction Conditions : The halogenation is performed under mild temperatures (often room temperature to reflux) with careful solvent choice to optimize yield and minimize side reactions.

Research Findings : Patent WO2009125426A2 details this halogenation step as part of a multi-step synthesis of substituted pyrrolidines, emphasizing the efficiency of thionyl chloride in dichloromethane for high yields and stereochemical control.

Multi-Step Synthesis via Protected Intermediates

More complex synthetic routes involve protection of amine and hydroxyl groups, followed by selective functionalization and deprotection steps.

Protective Groups : Benzyl chloroformate (Cbz-Cl) is used to protect the pyrrolidine nitrogen, allowing selective manipulation of the 3-position.

-

- Preparation of N-benzyl-1-(trimethylsilyl)methanamine as a precursor.

- Formation of 1-benzyl-3-methylpyrrolidine-1,3-dicarboxylate.

- Hydrolysis to 1-((benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid.

- Subsequent functionalization steps to introduce the 2-bromoethyl substituent.

Literature Evidence : A detailed synthetic procedure is described in a 2019 study involving pyrrolidine derivatives, where protective group strategies enable precise substitution patterns on the pyrrolidine ring.

Comparative Analysis of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | 1-benzylpyrrolidine, 1,2-dibromoethane, base | Simple, direct alkylation | Regio- and stereoselectivity challenges |

| Halogenation of Pyrrolidin-3-ol | Thionyl chloride, DMF, methylene chloride | High stereochemical control, efficient | Requires preparation of hydroxyl precursor |

| Multi-step with Protective Groups | Benzyl chloroformate, LiOH, CDI, pyridine | Enables complex substitutions, purity | Longer synthesis, multiple steps |

Detailed Reaction Example: Halogenation Method

Step 1: Preparation of (3R)-1-benzylpyrrolidin-3-ol

- Synthesized via reduction or substitution reactions starting from pyrrolidine derivatives.

Step 2: Halogenation

- Reagents: Thionyl chloride (SOCl₂), catalytic DMF.

- Solvent: Methylene chloride (dichloromethane).

- Conditions: Stirring at room temperature to mild reflux.

- Outcome: Conversion of the 3-hydroxyl group to 3-bromoethyl substituent with inversion of stereochemistry, yielding (3S)-1-benzyl-3-(2-bromoethyl)pyrrolidine.

- The presence of DMF catalyzes the formation of the reactive chlorosulfonium intermediate.

- Solvent choice influences reaction rate and product purity.

- The reaction proceeds with stereochemical inversion, critical for obtaining the desired chiral configuration.

Summary of Research Findings

- The halogenation of pyrrolidin-3-ol derivatives using thionyl chloride is the most documented and reliable method for preparing this compound with controlled stereochemistry.

- Nucleophilic substitution offers a more straightforward approach but may suffer from selectivity issues.

- Multi-step syntheses involving protective groups allow for complex modifications but are more time-consuming and require careful purification.

- The choice of method depends on available starting materials, desired stereochemistry, and scale of synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-3-(2-bromoethyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl-substituted pyrrolidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions (room temperature to reflux) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyrrolidine derivatives can be obtained.

Oxidation Products: N-oxides or other oxidized forms of the compound.

Reduction Products: Ethyl-substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1-Benzyl-3-(2-bromoethyl)pyrrolidine as a Building Block

this compound serves as a building block for synthesizing complex molecules. The presence of the bromoethyl group allows for further chemical modifications, making it a versatile intermediate in synthesizing various bioactive compounds.

Medicinal Chemistry

This compound is investigated for its potential in neurological disorders and cancer therapies. Its structural features enable interactions with biological targets, influencing cellular processes and enzyme interactions. The lipophilicity from the benzyl group enhances membrane permeability, facilitating its biological effects.

Organic Synthesis

this compound is used in synthesizing organic compounds. The bromoethyl group's reactivity allows its use in various chemical reactions, such as cross-coupling.

Studies on this compound's interactions with biological targets have provided insights into its mechanism of action. The benzyl moiety enhances binding affinity through hydrophobic interactions, while the bromoethyl group may facilitate halogen bonding with target proteins. These interactions are crucial for understanding how this compound influences biological pathways and its therapeutic potential.

Case Studies

Mécanisme D'action

The mechanism of action of 1-benzyl-3-(2-bromoethyl)pyrrolidine is primarily related to its ability to interact with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, the compound’s structural features, such as the benzyl and bromoethyl groups, contribute to its binding affinity and selectivity towards specific targets .

Comparaison Avec Des Composés Similaires

Substituent Effects on Reactivity and Stability

A. 1-Benzyl-3-(4-chlorophenyl)-3-(trimethylsilyloxy)pyrrolidine (2c)

- Structure : Features a 4-chlorophenyl and trimethylsilyloxy group at the 3-position.

- Synthesis : Yield of 31% via column chromatography (hexane-EtOAc eluent).

- Spectroscopy : IR peaks at 1250 cm⁻¹ (Si-O stretching) and 1094 cm⁻¹ (C-O). ¹H-NMR shows a singlet for trimethylsilyl protons (δ 0.07) and aromatic protons (δ 7.24–7.42) .

- Comparison : The trimethylsilyloxy group enhances steric hindrance and reduces electrophilicity compared to the bromoethyl group, limiting its utility in nucleophilic reactions.

B. 1-Benzyl-3-(trifluoroacetamido)pyrrolidine (CAS 115445-23-3)

- Structure : Contains a trifluoroacetamido group at the 3-position.

- Applications : Used in biochemical research; the electron-withdrawing trifluoroacetyl group stabilizes the compound against hydrolysis but reduces nucleophilic reactivity .

- Comparison : Unlike the bromoethyl group, the trifluoroacetamido substituent is more stable under acidic conditions but less reactive in alkylation reactions.

C. 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine (CAS 99735-30-5)

B. 1-Benzyl-3-pyrrolidone

- Structure : A ketone at the 3-position.

- Reactivity : The carbonyl group increases electrophilicity, facilitating condensation reactions but reducing stability compared to halogenated analogues .

- Comparison : The bromoethyl group provides a better leaving group for substitution reactions than the ketone, which requires stronger nucleophiles for functionalization.

Research Implications

The bromoethyl group in 1-Benzyl-3-(2-bromoethyl)pyrrolidine distinguishes it from analogues by providing a balance of reactivity and selectivity, particularly in medicinal chemistry for constructing C-C and C-N bonds. Future studies could explore its utility in cascade reactions or as a precursor to bioactive molecules, leveraging its halogenated moiety .

Q & A

Basic Research Questions

Q. What optimized synthetic routes exist for 1-Benzyl-3-(2-bromoethyl)pyrrolidine, and how do reaction conditions influence yield?

- Methodology : A common approach involves alkylation of pyrrolidine derivatives. For example, heating 1-benzylpyrrolidine with 1,2-dibromoethane in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) at 150°C for 20 hours, followed by TLC monitoring and extraction (ethyl acetate/water). Yields (~90%) depend on stoichiometry and reaction time . Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) may reduce side-product formation .

- Key Considerations : Optimize bromoethyl group introduction by controlling temperature to avoid over-alkylation.

Q. What safety protocols are recommended for handling bromoethyl-substituted pyrrolidines?

- Guidelines : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact due to potential alkylating agent reactivity. Store in sealed containers away from moisture and oxidizers. No acute toxicity data exists, but assume hazards based on structural analogs .

Q. How can structural confirmation be achieved for this compound?

- Analytical Methods :

- NMR : Analyze ¹H/¹³C NMR for benzyl protons (δ 7.2–7.4 ppm), pyrrolidine ring protons (δ 2.5–3.5 ppm), and bromoethyl CH₂ (δ 3.4–3.6 ppm). Compare with reported spectra of similar compounds .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond lengths, as demonstrated for related benzylpyrrolidines .

Advanced Research Questions

Q. What reaction mechanisms govern the bromoethyl group’s reactivity in nucleophilic substitution or elimination pathways?

- Mechanistic Insights : The bromoethyl group acts as an electrophile in SN2 reactions (e.g., with amines or thiols). Steric hindrance from the benzyl group may favor elimination (E2) under strong bases, forming vinylpyrrolidine byproducts. Computational modeling (DFT) can predict transition states .

- Experimental Validation : Monitor byproducts via LC-MS ([M+H]⁺ peaks) and optimize base strength (e.g., K₂CO₃ vs. NaH) to suppress elimination .

Q. How do substituents on the pyrrolidine ring (e.g., benzyl vs. acyl groups) affect stability and reactivity?

- Comparative Studies : Benzyl groups enhance steric protection of the pyrrolidine nitrogen, reducing undesired ring-opening. Acylated analogs (e.g., 1-acyl-2-benzylpyrrolidines) show lower thermal stability due to increased electron-withdrawing effects .

- Data-Driven Analysis : Use DSC/TGA to assess decomposition temperatures and correlate with substituent electronic parameters (Hammett σ values).

Q. What strategies mitigate bromoethyl group hydrolysis during storage or aqueous workup?

- Stabilization Techniques :

- Store under inert gas (N₂/Ar) with molecular sieves to prevent moisture ingress.

- Use non-aqueous extraction (e.g., dichloromethane instead of ethyl acetate) to minimize hydrolysis. Confirm purity via LC-MS post-workup .

Contradictions and Resolutions

Q. Discrepancies in reported hazard classifications for bromoethyl-pyrrolidines: How should researchers reconcile this?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.